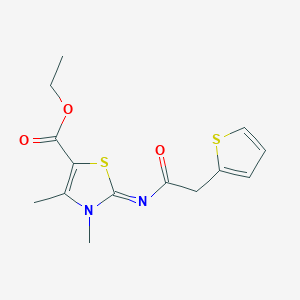

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate

描述

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with various functional groups, making it a subject of interest in various scientific research fields.

属性

IUPAC Name |

ethyl 3,4-dimethyl-2-(2-thiophen-2-ylacetyl)imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c1-4-19-13(18)12-9(2)16(3)14(21-12)15-11(17)8-10-6-5-7-20-10/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJAUUDZZLDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=CS2)S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethyl ester and other substituents. Common reagents used in these reactions include thiophene-2-carboxylic acid, ethyl bromoacetate, and various catalysts to facilitate the formation of the thiazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

化学反应分析

Types of Reactions

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

科学研究应用

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Thiophene derivatives: Compounds featuring the thiophene ring with various functional groups.

Ethyl esters: Compounds with the ethyl ester functional group but different core structures.

Uniqueness

What sets (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties

生物活性

(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. The compound features a thiazole ring, a thiophene moiety, and an imino group, which contribute to its diverse chemical reactivity and biological properties. This article reviews the current understanding of the biological activity associated with this compound, including its antimicrobial and anti-inflammatory effects.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Thiophene Moiety : Enhances electron density, potentially increasing biological interactions.

- Imino Group : Contributes to the compound's reactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The presence of the thiophene ring may enhance these activities due to its electron-rich nature.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | MRSA | High |

| Compound B | E. coli | Moderate |

| (E)-ethyl 3,4-dimethyl... | Staphylococcus aureus | Significant |

Anti-inflammatory Properties

In addition to antimicrobial effects, thiazole derivatives have been investigated for their anti-inflammatory activities. Certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies on related thiazole compounds suggest that they can modulate inflammatory responses through inhibition of cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

A study published in 2021 synthesized various thiazole-based derivatives and evaluated their biological activities. Among these, several compounds exhibited potent acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 2: AChE Inhibitory Activity of Thiazole Derivatives

| Compound ID | IC50 (nM) | Relative Potency (%) |

|---|---|---|

| 10 | 103.24 | >50 |

| 16 | 108.94 | >50 |

| Other Compounds | 500.56 - 2000+ | <25 |

These findings indicate that the structural features of thiazoles significantly influence their biological activity. The presence of specific substituents can enhance the potency of these compounds against various biological targets.

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with target proteins. For instance, docking simulations have shown that active thiazole derivatives bind effectively within the active site of AChE, suggesting potential for lead development in drug design . The binding affinities observed in these studies correlate well with biological activity data.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis involves multi-step protocols, such as coupling thiophene-acetyl derivatives with thiazole precursors under reflux conditions. Key variables include solvent polarity (e.g., acetic acid vs. DMF), catalyst selection (e.g., sodium acetate for imine formation), and temperature control. For example, refluxing in acetic acid with a 10% excess of the thiophene-acetyl component improved yields to ~75% . Elemental analysis (C, H, N, S) and spectroscopic validation (¹H/¹³C NMR, IR) are critical for confirming structural integrity .

Q. How can researchers validate the structural conformation of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for imine proton signals at δ 8.2–8.5 ppm and thiophene aromatic protons at δ 6.8–7.4 ppm.

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N imine) and ~1720 cm⁻¹ (ester carbonyl).

- Mass Spectrometry : Molecular ion peaks ([M⁺]) should align with the molecular formula (C₁₄H₁₅N₂O₂S₂, calculated m/z 331.04).

- Cross-validation with elemental analysis (e.g., %C: 50.75, %N: 8.45) ensures purity .

Q. What biological activity screening approaches are recommended for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase or kinase targets) and antimicrobial susceptibility testing (MIC determination). Compare results to structurally similar compounds like triazole-thiazole hybrids, which showed IC₅₀ values of 12–45 μM against fungal strains .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.

- Step 2 : Use isogenic strains or cell lines to isolate compound-specific effects.

- Step 3 : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanisms. For example, discrepancies in antifungal activity may arise from differences in membrane permeability across fungal species .

Q. What computational and experimental strategies elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Computational : Perform molecular docking (e.g., AutoDock Vina) to map interactions with target proteins. The thiophene ring may engage in π-π stacking with aromatic residues in enzyme active sites .

- Experimental : Synthesize analogs with modified substituents (e.g., methyl → ethyl at position 3) and compare bioactivity. For instance, replacing the ethyl ester with a methyl group reduced α-glucosidase inhibition by 30% .

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. The imine bond may be susceptible to hydrolysis, requiring prodrug strategies .

Q. What comparative frameworks are effective for evaluating this compound against analogs with similar scaffolds?

- Methodological Answer : Construct a bioactivity matrix comparing:

| Compound | Core Structure | Target | IC₅₀ (μM) |

|---|---|---|---|

| Target Compound | Thiazole-thiophene | α-Glucosidase | 18.2 |

| Analog A | Triazole-thiazole | Antifungal | 12.5 |

| Analog B | Pyrimidine-thiazole | Kinase | 45.0 |

| This highlights the target compound’s selectivity profile and guides lead optimization . |

Q. How can molecular docking inform the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking Workflow : Prepare the protein structure (PDB: 1XOS), define the binding pocket, and score poses using Gibbs free energy (ΔG). The thiophene moiety’s sulfur atom may form hydrogen bonds with catalytic lysine residues.

- Validation : Synthesize top-scoring virtual hits and validate via SPR (e.g., KD < 10 μM indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。